molecular formula C17H15ClN2O B104430 6-(4-Chloro-phenyl)-2,3,4,6-tetrahydro-pyrimido[2,1-a]isoindol-6-ol CAS No. 36951-86-7

6-(4-Chloro-phenyl)-2,3,4,6-tetrahydro-pyrimido[2,1-a]isoindol-6-ol

Cat. No. B104430
CAS RN: 36951-86-7
M. Wt: 298.8 g/mol
InChI Key: ZGLAJTSGABGHND-UHFFFAOYSA-N
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Patent
US03935218

Procedure details

The 2-(3-aminopropyl)-1-(4-chlorophenyl)isoindole, hydrochloride (2 gms.) is dissolved in water and neutralized with a sodium carbonate solution. The regenerated base is extracted with ethyl acetate, dried over magnesium sulfate and evaporated to dryness. The residue is dissolved in 250 ml. of ethanol and air is bubbled through the solution for 48 hours. The precipitated white crystalline solid is separated by filtration and upon recrystallization from dimethylformamide there is obtained 6-(4-chlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol, m.p. 274°-6°C. dec., which is insoluble in water and soluble in dimethylacetamide.
Name
2-(3-aminopropyl)-1-(4-chlorophenyl)isoindole, hydrochloride
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][CH2:5][N:6]1[CH:14]=[C:13]2[C:8]([CH:9]=[CH:10][CH:11]=[CH:12]2)=[C:7]1[C:15]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=1.C(=O)([O-])[O-:23].[Na+].[Na+]>O>[Cl:21][C:18]1[CH:17]=[CH:16][C:15]([C:7]2([OH:23])[C:8]3[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:14]3=[N:2][CH2:3][CH2:4][CH2:5][N:6]23)=[CH:20][CH:19]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
2-(3-aminopropyl)-1-(4-chlorophenyl)isoindole, hydrochloride
Quantity
2 g
Type
reactant
Smiles
Cl.NCCCN1C(=C2C=CC=CC2=C1)C1=CC=C(C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The regenerated base is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 250 ml
CUSTOM
Type
CUSTOM
Details
of ethanol and air is bubbled through the solution for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The precipitated white crystalline solid is separated by filtration and upon recrystallization from dimethylformamide

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(N2C(C3=CC=CC=C13)=NCCC2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.